molecular formula C23H30O6 B1669443 Cortisone acetate CAS No. 50-04-4

Cortisone acetate

Cat. No. B1669443
CAS RN: 50-04-4
M. Wt: 402.5 g/mol
InChI Key: ITRJWOMZKQRYTA-RFZYENFJSA-N
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Description

Cortisone acetate is a synthetic glucocorticoid corticosteroid and corticosteroid ester which is marketed (under prescription) in many countries throughout the world, including in the United States, the United Kingdom, and various other European countries . It is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses and endocrine disorders associated with inadequate production of steroid hormones .


Synthesis Analysis

Practical syntheses of cortisone were based on modification of related steroids readily available from nature . The industrial processes for the synthesis of cortisone acetate involve a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century .


Molecular Structure Analysis

Cortisone acetate is a white or practically white, odorless, crystalline powder. It is stable in air. It is insoluble in water. The molecular weight is 402.48. It is designated chemically as 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-acetate .


Chemical Reactions Analysis

The currently available hydrocortisone or cortisone acetate preparations do not allow an accurate reproduction of the physiological secretion pattern of cortisol .


Physical And Chemical Properties Analysis

Cortisone acetate is a solid substance. It is insoluble in water and stable in air .

Scientific Research Applications

Anti-Inflammatory and Immunomodulating Properties

Cortisone acetate, a synthetic or semisynthetic analog of the naturally occurring cortisone hormone, is noted for its anti-inflammatory and immunomodulating properties. It works by diffusing through the cell membrane and binding to nuclear glucocorticoid receptors, influencing the transcription of certain genes. This action results in the synthesis of anti-inflammatory proteins and the inhibition of inflammatory mediators (Definitions, 2020).

Role in Translational Medicine

Cortisone's discovery, synthesis, and therapeutic application are considered a paradigm for modern translational medicine. This process, exemplified by cortisone, demonstrates the integration of basic research, applied science, and clinical practice, contributing significantly to the field of translational medicine (Jadreškić, 2016).

Photocatalytic Decomposition in Environmental Applications

Cortisone acetate has been studied in environmental applications, particularly in its photocatalytic decomposition in aqueous solutions. This research is relevant in understanding the breakdown of cortisone and similar steroids in environmental contexts, contributing to the field of environmental chemistry and pollution control (Romão et al., 2015).

Biotransformation in Green Chemistry

The biotransformation of cortisone with Rhodococcus rhodnii to produce new steroids highlights the role of cortisone in the development of sustainable industrial processes. This research is part of the broader initiative in green chemistry, aiming to create more eco-friendly and sustainable pharmaceutical processes (Zappaterra et al., 2021).

Role in Steroid Development History

Cortisone acetate played a crucial role in the history of steroid development, marking a significant advancement in treating inflammatory conditions and enabling life-saving adrenal replacement therapies. Its development has led to the creation of more potent anti-inflammatory glucocorticoids and has influenced the treatment approaches in various medical conditions (Hindmarsh & Geertsma, 2017).

Safety And Hazards

Corticosteroids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are suspected of damaging fertility or the unborn child. They may cause damage to organs through prolonged or repeated exposure .

Future Directions

A novel dual-release formulation of hydrocortisone, recently approved, represents an advancement in the optimization of the clinical management of patients with adrenal insufficiency . Future clinical trials of immunomodulation or immunoprevention will test the possibility to delay (or prevent) the autoimmune destruction of the adrenal gland in autoimmune Addison’s disease .

properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJWOMZKQRYTA-RFZYENFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0022858
Record name Cortisone acetate
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cortisone acetate
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Solubility

2.78e-02 g/L
Record name Cortisone acetate
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Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.
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Product Name

Cortisone acetate

CAS RN

50-04-4
Record name Cortisone, 21-acetate
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Record name CORTISONE ACETATE
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Record name CORTISONE ACETATE
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Record name Cortisone acetate
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Melting Point

227-229, 222 °C
Record name Cortisone acetate
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Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,700
Citations
FJ Muhtadi - Analytical profiles of drug substances and excipients, 1999 - Elsevier
Publisher Summary This chapter discusses the description, methods of preparation, physical properties, stability, and methods of analysis of cortisone acetate. When obtained from 95% …
Number of citations: 1 www.sciencedirect.com
EW Boland, NE Headley - Journal of the American Medical …, 1951 - jamanetwork.com
… The necessity for intramuscular injections has made patients treated with cortisone acetate … Its clinical application would be easier and less expensive if cortisone acetate could be …
Number of citations: 36 jamanetwork.com
EP Oliveto, C Gerold, EB Hershberg - Journal of the American …, 1957 - ACS Publications
… Addition of HOBr to cortisone acetate, followed by treatment … the addition of HOC1 to cortisone acetate. Opening the /3-… rotation derived from cortisone acetate is therefore assigned the /3…
Number of citations: 12 pubs.acs.org
RE Billingham, PL Krohn, PB Medawar - British medical journal, 1951 - ncbi.nlm.nih.gov
… of cortisone acetate to rabbits prolongs threefold or fourfold … of cortisone acetate every third day to such homografts will at … (The cortisone acetate was provided from a generous gift made …
Number of citations: 151 www.ncbi.nlm.nih.gov
RB BURTON, EH KEUTMANN… - The Journal of Clinical …, 1953 - academic.oup.com
… He was given cortisone acetate intramuscularly in doses vaiying from 10 to 50 mg. daily over a three-month period. Although there was a marked lowering of the white cell count and …
Number of citations: 52 academic.oup.com
JE Carless, MA Moustafa… - Journal of Pharmacy and …, 1966 - Wiley Online Library
… are linked to cortisone acetate molecules is still … cortisone acetate molecules. Callow & Kennard (1961) described methods for the preparation of the different forms of cortisone acetate, …
Number of citations: 20 onlinelibrary.wiley.com
EW BOLAND, NE HEADLEY - Journal of the American Medical …, 1949 - jamanetwork.com
… (cortisone acetate). The product is still extremely scarce, but its … Cortisone acetate was administered to each patient … Summary of Effects of Cortisone Acetate in Severe Rheumatoid …
Number of citations: 96 jamanetwork.com
RJ North - The Journal of Experimental Medicine, 1971 - rupress.org
… Furthermore, the labeling of the dividing precursors of monocytes in the present study took place before cortisone acetate was injected. It is also unlikely that cortisone acetate greatly …
Number of citations: 126 rupress.org
BI Grosser, LR Axelrod - Steroids, 1968 - Elsevier
… Cortisone acetate and cortisol acetate were identified by identical migration of the radioactivity with authentic cortisol acetate and cortisone acetate … acetate or cortisone acetate (Table I). …
Number of citations: 31 www.sciencedirect.com
EW BOLAND, NE Headley - Journal of the American Medical …, 1950 - jamanetwork.com
… In 40 of the 42 patients cortisone acetate was administered without interruption for periods of more than 60 days, with a range from 61 to 180 days and with an average for the entire …
Number of citations: 103 jamanetwork.com

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